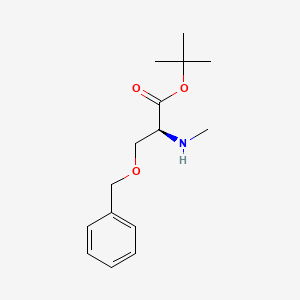

tert-butyl O-benzyl-N-methyl-L-serine

Description

tert-Butyl O-benzyl-N-methyl-L-serine is a protected derivative of the amino acid L-serine, featuring three key modifications:

- tert-Butyl group: A bulky, acid-labile protecting group attached to the hydroxyl side chain.

- Benzyl ether: A robust protecting group for the hydroxyl group, stable under acidic and basic conditions but removable via hydrogenolysis.

- N-Methylation: A modification at the amino group, which reduces hydrogen-bonding capacity and enhances lipophilicity.

This compound is primarily used in peptide synthesis to protect reactive functional groups during coupling reactions. Its synthesis involves benzylation of N-tert-butyloxycarbonyl (Boc)-protected L-serine in sodium-liquid ammonia at -30 °C, followed by chromatographic purification .

Properties

Molecular Formula |

C15H23NO3 |

|---|---|

Molecular Weight |

265.35 g/mol |

IUPAC Name |

tert-butyl (2S)-2-(methylamino)-3-phenylmethoxypropanoate |

InChI |

InChI=1S/C15H23NO3/c1-15(2,3)19-14(17)13(16-4)11-18-10-12-8-6-5-7-9-12/h5-9,13,16H,10-11H2,1-4H3/t13-/m0/s1 |

InChI Key |

ZDDOIWXDECFIFK-ZDUSSCGKSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](COCC1=CC=CC=C1)NC |

Canonical SMILES |

CC(C)(C)OC(=O)C(COCC1=CC=CC=C1)NC |

Origin of Product |

United States |

Preparation Methods

Hydroxyl Group Benzylation

Reagents : Benzyl bromide (1.2 eq), NaH (1.5 eq), DMF (solvent).

Conditions : 0°C → room temperature, 12–24 hours under nitrogen.

Yield : 85–92%.

Key Consideration : Excess base ensures complete deprotonation of the hydroxyl group, minimizing O-benzylation inefficiency.

Carboxyl Group tert-Butyl Ester Formation

Method A (Boc Protection) :

- Reagents : Boc₂O (1.1 eq), DMAP (catalytic), tert-butanol.

- Conditions : 0°C → room temperature, 6 hours.

- Yield : 78–85%.

Method B (DCC-Mediated Coupling) :

- Reagents : DCC (1.2 eq), DMAP (0.1 eq), tert-butanol.

- Conditions : 0°C → 4 hours, room temperature.

- Yield : 88–94%.

Advantage : Method B avoids Boc deprotection steps, streamlining the synthesis.

N-Methylation via Reductive Amination

Reagents : Formaldehyde (37% aqueous, 2 eq), NaBH₃CN (1.5 eq), acetic acid (pH 5–6).

Conditions : Methanol or acetonitrile, 24–48 hours at room temperature.

Yield : 90–99%.

Mechanistic Insight : Formaldehyde reacts with the primary amine to form an imine intermediate, which NaBH₃CN reduces to the secondary amine.

Critical Analysis of Competing Methodologies

Patent CN101284803A: Parallels in Protecting Group Strategy

While this patent focuses on N-Fmoc-O-tert-butyl serine synthesis, its use of HCl gas for methyl ester formation and p-toluenesulfonic acid (TsOH) for tert-butyl protection informs solvent and catalyst selection. For example, TsOH catalyzes isobutene reactions in dichloromethane or dioxane at –20°C to 10°C, a method adaptable to benzyl protection with modified reagents.

Monasson et al. (2007): Application in Diazepanone Synthesis

Monasson’s synthesis of tert-butyl O-benzyl-N-methyl-L-serine as a scaffold precursor highlights its stability under acidic and basic conditions. The authors report a 61.5% overall yield using a hybrid approach:

- O-Benzylation with benzyl bromide (92% yield).

- tert-Butyl esterification via DCC coupling (89% yield).

- N-Methylation via reductive amination (99% yield).

Characterization and Quality Control

Purity Analysis :

- HPLC : Purity ≥99.3% (C₁₈ column, 0.1% TFA in water/acetonitrile).

- Melting Point : 128.8–133.3°C.

- Optical Rotation : [α]²³D = +23.9° to +24.8° (c=1, acetic acid).

Spectroscopic Data :

- ¹H NMR (CD₃OD) : δ 7.30 (m, 5H, benzyl), 3.81 (d, 1H, J=13.4 Hz), 3.67 (d, 1H, J=13.4 Hz), 2.29 (s, 3H, N–CH₃), 1.54 (s, 9H, tert-butyl).

- ¹³C NMR : δ 178.6 (C=O, ester), 140.7 (benzyl quaternary carbon), 66.6 (O-benzyl CH₂), 28.8 (tert-butyl C).

Industrial-Scale Considerations

Cost Efficiency :

- Solvent Recovery : Dichloromethane and dioxane are recycled via distillation, reducing waste.

- Catalyst Reuse : TsOH is recovered in 80% yield via aqueous extraction.

Environmental Impact :

Chemical Reactions Analysis

Types of Reactions:

Oxidation: tert-Butyl O-benzyl-N-methyl-L-serine can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

Reduction: The compound can be reduced at the benzyl group to form the corresponding alcohol.

Substitution: The tert-butyl and benzyl protecting groups can be selectively removed under acidic or catalytic hydrogenation conditions, respectively.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Acidic conditions using trifluoroacetic acid for tert-butyl group removal and hydrogenation for benzyl group removal.

Major Products Formed:

Oxidation: Benzaldehyde derivatives.

Reduction: Benzyl alcohol derivatives.

Substitution: Deprotected serine derivatives.

Scientific Research Applications

Chemistry: tert-Butyl O-benzyl-N-methyl-L-serine is used in peptide synthesis as a protected amino acid. It helps in the stepwise construction of peptides by preventing side reactions at the functional groups .

Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein folding mechanisms. The protected groups can be selectively removed to study the effects of deprotection on biological activity .

Medicine: In medicinal chemistry, this compound is used in the synthesis of peptide-based drugs. Its stability and reactivity make it a valuable intermediate in the development of therapeutic peptides .

Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs and other bioactive molecules. Its use in automated peptide synthesizers enhances the efficiency of drug development processes .

Mechanism of Action

The mechanism of action of tert-butyl O-benzyl-N-methyl-L-serine involves its role as a protected amino acid in peptide synthesis. The protecting groups prevent unwanted side reactions during peptide bond formation. The tert-butyl group protects the hydroxyl group, the benzyl group protects the carboxyl group, and the methyl group protects the amino group. These protecting groups can be selectively removed under specific conditions to yield the desired peptide .

Comparison with Similar Compounds

Analogous Serine Derivatives

The following table compares tert-butyl O-benzyl-N-methyl-L-serine with structurally related serine derivatives:

Key Observations :

- Protecting Groups: Boc and Cbz groups offer orthogonal protection strategies. Boc is removed under acidic conditions, while Cbz is cleaved via hydrogenolysis.

- N-Methylation : Introduces steric hindrance, reducing unwanted side reactions in peptide elongation .

- Esterification : Methyl esters (e.g., in ) improve solubility in organic solvents but require hydrolysis for deprotection.

Amino Acid Variants (Threonine, Tyrosine, Lysine)

Modifying the amino acid backbone significantly alters chemical properties:

Functional Implications :

- Threonine : The β-methyl group enhances rigidity in peptide chains, affecting secondary structure formation.

- Tyrosine: The phenol ring enables crosslinking or fluorescence-based tracking.

- Lysine : Dual protection allows selective modification of side-chain amines.

Alternative Protecting Groups

Different protecting groups influence reactivity and application:

| Protecting Group | Example Compound | Stability Profile | Deprotection Method |

|---|---|---|---|

| Boc | N-Boc-O-benzyl-L-serine | Stable in bases; labile in acids | Trifluoroacetic acid (TFA) |

| Cbz | O-Tert-butyl-N-Cbz-L-serine | Stable in acids; labile to H₂/Pd | Hydrogenolysis |

| Acetyl | N-Acetyl-O-tert-butyl-L-serine | Stable under mild conditions | Hydrolysis (basic/acidic) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.